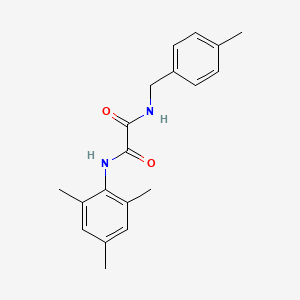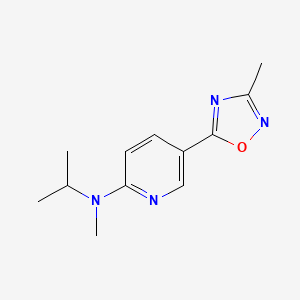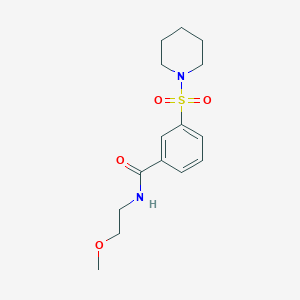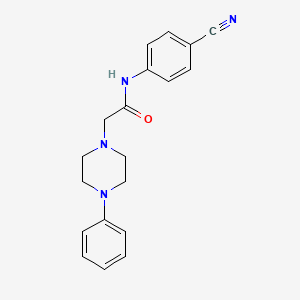
N-mesityl-N'-(4-methylbenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-mesityl-N'-(4-methylbenzyl)ethanediamide, also known as MMBENZA, is a chemical compound that is widely used in scientific research. It is a member of the class of compounds known as benzamides, which have been shown to have a variety of biological activities. MMBENZA has been shown to have potential applications in the fields of medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential applications in a variety of scientific research fields. In the field of medicine, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have anti-inflammatory and analgesic effects. It has also been shown to have potential as a treatment for cancer and other diseases. In the field of agriculture, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a herbicide and insecticide. In the field of materials science, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have potential as a polymer additive.
Wirkmechanismus
The mechanism of action of N-mesityl-N'-(4-methylbenzyl)ethanediamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. It has also been shown to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules in the body, which can help to reduce pain and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-mesityl-N'-(4-methylbenzyl)ethanediamide has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have a variety of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using N-mesityl-N'-(4-methylbenzyl)ethanediamide in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments involving N-mesityl-N'-(4-methylbenzyl)ethanediamide.
Zukünftige Richtungen
There are several future directions for research involving N-mesityl-N'-(4-methylbenzyl)ethanediamide. One area of research could be to further investigate its potential as a treatment for cancer and other diseases. Another area of research could be to investigate its potential as a herbicide and insecticide in the field of agriculture. In addition, further studies could be conducted to better understand its mechanism of action and to identify potential side effects. Overall, N-mesityl-N'-(4-methylbenzyl)ethanediamide is a promising compound that has potential applications in a variety of scientific research fields.
Synthesemethoden
The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide involves the reaction of 4-methylbenzylamine with mesityl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with ethylenediamine to form the final compound. The synthesis of N-mesityl-N'-(4-methylbenzyl)ethanediamide is a relatively straightforward process, and the compound can be obtained in high yields.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-12-5-7-16(8-6-12)11-20-18(22)19(23)21-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYLMHYTUDNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C(C=C(C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6874194 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5110280.png)
![4-[4-(3-methoxyphenoxy)butyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5110282.png)
![2-acetyl-3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5110299.png)



![1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5110315.png)

![N~2~-(2,5-dimethoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110344.png)

![1-{2-[3-(3-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5110362.png)
